

Application Notes and Protocols: Subcutaneous Injection of ARA 290 in Rats

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Compound of Interest

Compound Name: AJM 290

Cat. No.: B2637207

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Introduction

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO). It is a selective agonist of the innate repair receptor (IRR), a heterodimeric receptor complex formed by the EPO receptor and the β -common receptor (CD131).[1][2] Unlike EPO, ARA 290 does not stimulate erythropoiesis, thus avoiding the associated risks such as increased blood pressure and thrombosis.[1] Its mechanism of action is primarily tissue-protective, involving the activation of anti-inflammatory and cell survival pathways.[1][3] Preclinical studies in rat models have demonstrated the potential of ARA 290 in ameliorating conditions such as neuropathic pain.

These application notes provide a detailed protocol for the subcutaneous administration of ARA 290 in rats for research purposes, along with a summary of reported dosages and outcomes in a rat model of neuropathic pain.

Data Presentation

Table 1: Summary of ARA 290 Dosages and Outcomes in a Rat Model of Spared Nerve Injury

Dosage (µg/kg)	Administration Frequency	Treatment Duration	Key Outcomes	Reference
3, 10, 30, 60	Days 1, 3, 6, 8, and 10 post-surgery	10 days	Dose-dependent reduction in mechanical and cold allodynia lasting up to 20 weeks.	[Swartjes et al., 2014]
30	Days 1, 3, 6, 8, and 10 post-surgery	10 days	Significant suppression of the spinal microglia response 2 weeks post-injury.	[Swartjes et al., 2014]
10, 30	Days 1, 3, 6, 8, and 10 post-surgery	10 days	No significant increase in microglia reactivity in the L5 segment of the spinal cord compared to vehicle-treated animals 2 weeks post-injury.	[Swartjes et al., 2014]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ARA 290

Materials:

- Lyophilized ARA 290 powder
- Sterile bacteriostatic water for injection or sterile phosphate-buffered saline (PBS)

- Sterile syringes and needles
- Alcohol swabs
- Vortex mixer (optional)

Procedure:

- Calculate the required volume of solvent to achieve the desired stock solution concentration. For example, to reconstitute a 1 mg vial of ARA 290 to a stock concentration of 1 mg/mL, add 1 mL of solvent.
- Wipe the rubber stoppers of the ARA 290 vial and the solvent vial with an alcohol swab and allow them to air dry.
- Using a sterile syringe, draw up the calculated volume of bacteriostatic water or PBS.
- Slowly inject the solvent into the vial of lyophilized ARA 290, directing the stream against the side of the vial to avoid foaming.
- Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking. A vortex mixer on a low setting can be used for a few seconds if necessary.
- The reconstituted ARA 290 solution should be clear and colorless.
- Store the reconstituted solution at 2-8°C and protect it from light. Refer to the manufacturer's instructions for the stability of the reconstituted peptide.

Protocol 2: Subcutaneous Injection of ARA 290 in Rats

Materials:

- Reconstituted ARA 290 solution
- Sterile insulin syringes (or other appropriate syringes with a 25-27 gauge needle)
- Rat restraint device (optional)
- 70% ethanol

- Gauze pads

Procedure:

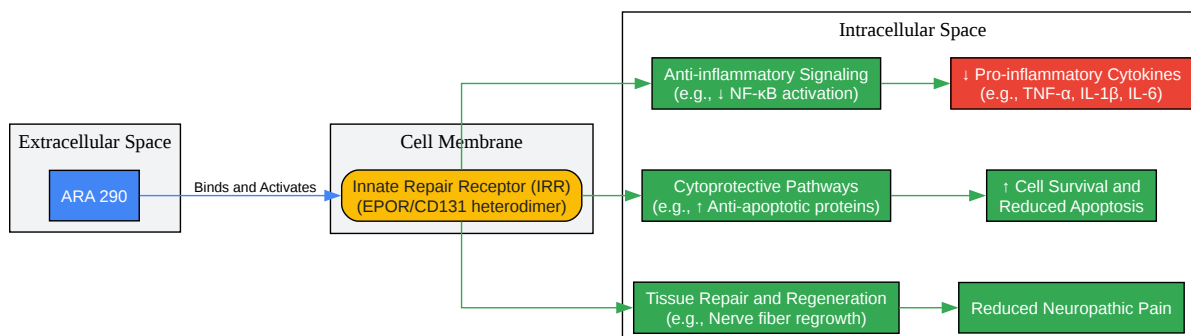
- Animal Preparation:
 - Weigh the rat to accurately calculate the dose volume.
 - Gently restrain the rat. This can be done manually by firmly grasping the loose skin at the scruff of the neck or by using a commercial restraint device.
- Injection Site Preparation:
 - The preferred site for subcutaneous injection in rats is the loose skin over the back, between the shoulder blades (interscapular region).
 - Part the fur to expose the skin. It is generally not necessary to shave the area.
 - Wipe the injection site with a gauze pad moistened with 70% ethanol and allow it to air dry.
- Dose Calculation and Drawing:
 - Calculate the required injection volume based on the rat's body weight and the desired dose.
 - Example Calculation:
 - Rat weight: 250 g (0.25 kg)
 - Desired dose: 30 µg/kg
 - Stock solution concentration: 100 µg/mL (0.1 mg/mL)
 - Total dose: $0.25 \text{ kg} \times 30 \text{ µg/kg} = 7.5 \text{ µg}$
 - Injection volume: $7.5 \text{ µg} / 100 \text{ µg/mL} = 0.075 \text{ mL}$
 - Draw the calculated volume of the ARA 290 solution into a sterile syringe. Ensure there are no air bubbles.

- Administration:
 - Lift the loose skin at the prepared injection site to form a "tent."
 - Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle to the body surface.
 - Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle and syringe.
 - If no blood is aspirated, slowly inject the entire volume of the ARA 290 solution.
 - Withdraw the needle and gently apply pressure to the injection site with a dry gauze pad for a few seconds to prevent leakage.
- Post-injection Monitoring:
 - Return the rat to its cage and monitor for any immediate adverse reactions, such as distress or local swelling at the injection site.
 - Continue to monitor the animal's general health and well-being throughout the experimental period.

Recommended Injection Volume:

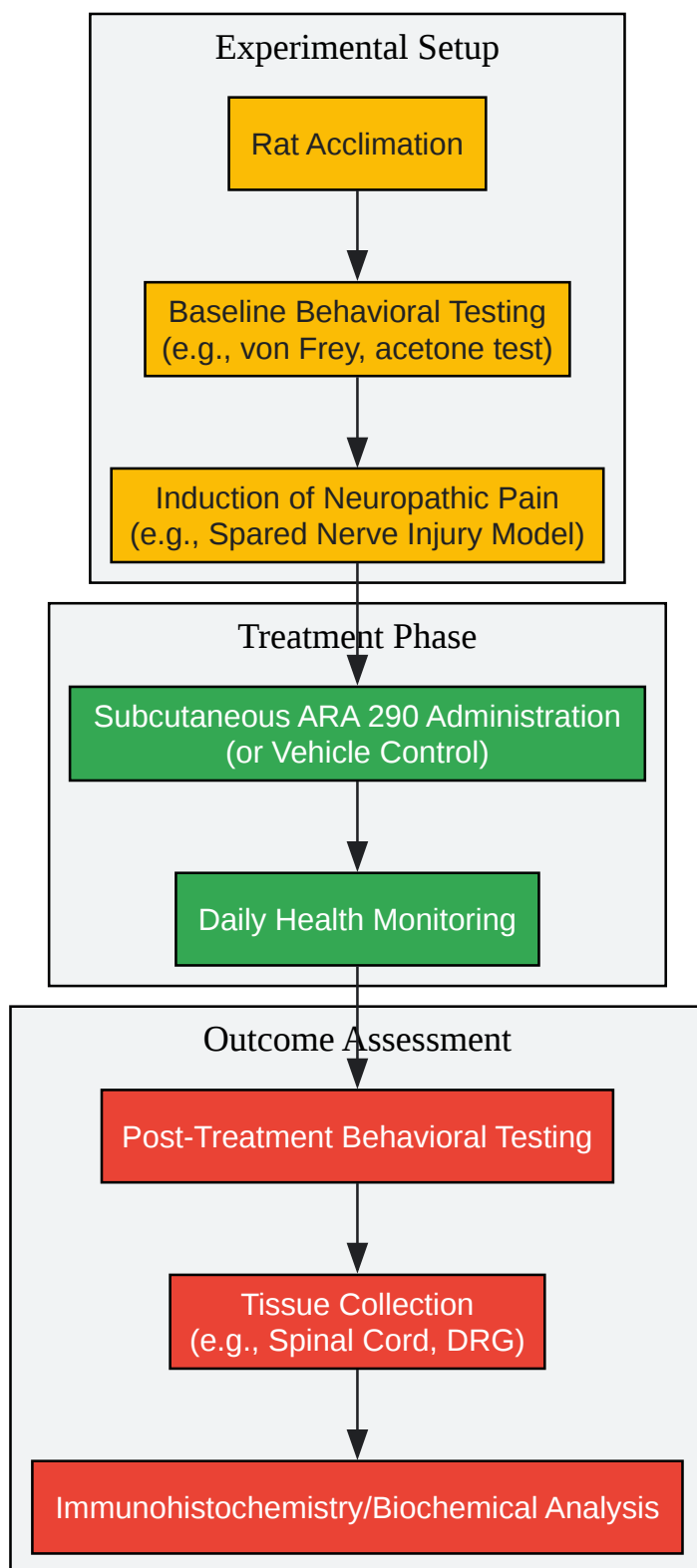
The maximum recommended volume for a single subcutaneous injection site in rats is 5-10 mL/kg. However, for the comfort of the animal and to ensure proper absorption, it is advisable to keep the injection volume as low as practically possible, ideally below 2 mL for a typical adult rat.

Mandatory Visualization



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Caption: ARA 290 Signaling Pathway.



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Caption: Experimental Workflow for ARA 290 in a Rat Neuropathy Model.

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References

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